molecular formula C10H11ClO2 B1648409 Methyl 2-(3-(chloromethyl)phenyl)acetate CAS No. 91880-72-7

Methyl 2-(3-(chloromethyl)phenyl)acetate

Cat. No. B1648409
CAS RN: 91880-72-7
M. Wt: 198.64 g/mol
InChI Key: MJRWRXOVDRNSGG-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(chloromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-(chloromethyl)phenyl)acetate” consists of a benzene ring with a chloromethyl group (CH2Cl) and an acetate group (COOCH3) attached to it . The exact position of these groups on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

“Methyl 2-(3-(chloromethyl)phenyl)acetate” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Metabolic Conversion by Microorganisms

Phenylmercuric acetate, an organomercurial used as a fungicide, undergoes rapid metabolic conversion by soil and aquatic microorganisms, resulting in products like diphenylmercury, but not methylmercury derivatives. This suggests potential bioremediation applications for related acetate compounds in environmental science (Matsumura, Gotoh, & Boush, 1971).

C−H Activation in Organic Synthesis

Research on the sodium acetate-promoted C−H activation of phenyl imines and 2-phenylpyridines using [Cp*MCl2]2 demonstrates the significance of such reactions in organic synthesis. These findings highlight the critical role of electron-donating and withdrawing substituents, offering insights into regioselectivity and reaction kinetics (Li, Brennessel, & Jones, 2009).

Catalysis and Chemical Synthesis

Potassium promoted lanthanum-magnesium oxide catalysts show high activity and selectivity in the mono-methylation of phenylacetonitrile, useful in synthesizing non-steroidal anti-inflammatory drugs. This research exemplifies the application of catalysts in pharmaceutical synthesis (Molleti & Yadav, 2017).

Synthesis and Antibacterial Activity

The synthesis of novel compounds with potential antibacterial activity, such as certain 4-oxo-1,3-thiazolidines, highlights the role of chemical synthesis in developing new antimicrobial agents. This area of research is crucial for addressing antibiotic resistance and developing new drugs (Desai, Dave, Shah, & Vyas, 2001).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-[3-(chloromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWRXOVDRNSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(chloromethyl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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